alpha-D-Cellobiosyl bromide heptaacetate
CAS No.: 14227-66-8
Cat. No.: VC20973483
Molecular Formula: C26H35BrO17
Molecular Weight: 699.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14227-66-8 |
|---|---|
| Molecular Formula | C26H35BrO17 |
| Molecular Weight | 699.4 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3/t17-,18-,19-,20-,21+,22+,23-,24-,25+,26+/m1/s1 |
| Standard InChI Key | NLFHLQWXGDPOME-VRECAULFSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Synthesis Methods
The synthesis of alpha-D-cellobiosyl bromide heptaacetate typically involves the reaction of alpha-D-cellobiose octaacetate with hydrobromic acid (HBr) in glacial acetic acid or a combination of glacial acetic acid and methylene chloride . The process variables such as solvent choice, reaction time, temperature, HBr stoichiometry are optimized for efficient large-scale production.
Synthesis Steps:
-
Starting Material Preparation: Alpha-D-cellobiose octaacetate is prepared by fully acetylating cellobiose.
-
Reaction Conditions: The octaacetated form reacts with HBr under controlled conditions (e.g., temperature around room temperature or slightly elevated).
-
Purification: The resulting product undergoes purification steps to achieve high purity levels suitable for further applications.
Applications
Alpha-D-cellobiosyl bromide heptaacetate serves primarily as an intermediate for synthesizing more complex carbohydrates or glycoconjugates through glycosylation reactions . These reactions involve forming new glycosidic bonds between sugars or between sugars and other molecules like steroids.
Example Application:
In one application described by patents related to steroidal peracyl glycosides synthesis (e.g., tigogenin derivatives), this compound acts as a donor molecule providing the sugar moiety necessary for forming specific beta-glycosides under controlled conditions using catalysts like zinc fluoride .
Research Findings
Research on alpha-D-cellobiosyl bromide heptaacetate focuses primarily on optimizing its synthesis for commercial viability while maintaining high purity levels essential for downstream applications:
Key Findings:
-
Synthesis Optimization: Studies have shown that optimizing reaction conditions such as solvent composition can significantly impact yield quality.
-
Commercial Production Feasibility: Successful large-scale production has been reported using optimized protocols tailored to industrial settings .
Data Table: Synthesis Conditions
| Condition | Optimized Value |
|---|---|
| Reaction Solvent | Glacial Acetic Acid/Methylene Chloride Combination |
| Temperature | Room Temperature |
| Reaction Time | Several Hours |
| Yield | High Yield (>90%) |
Given these findings and methods outlined above demonstrate how alpha-D-cellobiosyl bromide heptaacetate plays a crucial role in carbohydrate chemistry by facilitating efficient glycosylation processes across various fields from pharmaceuticals to materials science.
References:
* Commercial synthesis of alpha-D-Cellobiosyl Bromide Heptaaectae
* Specifications; Sensitivity; Hygroscopic; Solubility Information
* Journal Article on Acetobromo Sugars
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume